molecular formula C38H69NO13 B3043950 hydro-2H-pyran-2-yl]oxy}-7-methoxy-3,5,7,9,11,13-hexame CAS No. 959119-22-3

hydro-2H-pyran-2-yl]oxy}-7-methoxy-3,5,7,9,11,13-hexame

Cat. No.: B3043950
CAS No.: 959119-22-3
M. Wt: 748 g/mol
InChI Key: AGOYDEPGAOXOCK-UHFFFAOYSA-N
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Description

Hydro-2H-pyran-2-yl]oxy}-7-methoxy-3,5,7,9,11,13-hexame is a useful research compound. Its molecular formula is C38H69NO13 and its molecular weight is 748 g/mol. The purity is usually 95%.
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Scientific Research Applications

Apoptosis Induction and Cancer Treatment

Hydro-2H-pyran derivatives, such as 5-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-7-phenyl-(E)-2,3,6,7-tetrahydro-1,4-thiazepines, have been identified as potent inducers of apoptosis. For instance, 5d, a specific compound in this category, demonstrated significant potency in a T47D cell growth inhibition assay, suggesting its potential application in cancer treatment by disrupting the tubulin polymerization process (Drewe et al., 2007).

Molecular Structure and Interaction Studies

These derivatives also play a role in molecular structure and interaction studies. The structural analysis of compounds like 4a-Hydroxy-9-(2-methoxyphenyl)-4,4a,5,6,7,8,9,9a-octahydro-3H-xanthene-1,8(2H)-dione provides insights into molecular conformations and interactions, such as hydrogen bonding and C-H⋯π interactions, which are crucial for understanding molecular behavior in different conditions (Loh et al., 2010).

Antioxidant Activity

Hydro-2H-pyran derivatives also show potential in the field of antioxidant research. Compounds like 10-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-methyl-1H,10H-pyrano[4,3-b]chromen-1-ones have been evaluated for their antioxidant activity, revealing that their efficacy depends on the nature and number of substituents, offering a pathway for the design of tailored antioxidants (Saher et al., 2018).

Properties

IUPAC Name

6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H69NO13/c1-15-26-38(10,45)31(42)21(4)28(40)19(2)17-37(9,47-14)33(52-35-29(41)25(39(11)12)16-20(3)48-35)22(5)30(23(6)34(44)50-26)51-27-18-36(8,46-13)32(43)24(7)49-27/h19-27,29-33,35,41-43,45H,15-18H2,1-14H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGOYDEPGAOXOCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H69NO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80861035
Record name 6-{[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy}-14-ethyl-12,13-dihydroxy-4-[(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy]-7-methoxy-3,5,7,9,11,13-hexamethyl-1-oxacyclotetradecane-2,10-dione (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80861035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

748.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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